2-Chloro-4-(2,4-dimethylphenyl)phenol
Description
2-Chloro-4-(2,4-dimethylphenyl)phenol is a chlorinated phenolic compound characterized by a chlorine atom at the 2-position and a 2,4-dimethylphenyl substituent at the 4-position of the phenol ring. Chlorophenols are widely studied for their antimicrobial activity, chemical reactivity, and environmental persistence. The dimethylphenyl group in this compound likely enhances lipophilicity, influencing solubility, bioavailability, and interaction with biological targets .
Properties
IUPAC Name |
2-chloro-4-(2,4-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-5-12(10(2)7-9)11-4-6-14(16)13(15)8-11/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYALUDHJKOMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685868 | |
| Record name | 3-Chloro-2',4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-43-0 | |
| Record name | 3-Chloro-2',4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lewis Acid-Catalyzed Chlorination
The chlorination of phenolic substrates using Lewis acids (e.g., AlCl₃, FeCl₃) paired with diaryl sulfides has proven effective for regioselective ortho-chlorination. In the synthesis of 2-chloro-4-methylphenol, AlCl₃ and diphenyl sulfide achieved 96.4% selectivity at 25–30°C using chlorine gas. Adapting this system for 4-(2,4-dimethylphenyl)phenol would require optimizing:
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Catalyst loading : 0.1–10 wt% Lewis acid and diaryl sulfide relative to the substrate.
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Temperature : Mild conditions (20–40°C) to prevent side reactions from steric strain.
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Chlorinating agent stoichiometry : 0.5–1.5 mol per mole of phenol.
Example Protocol (adapted from US5847236A):
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Melt 4-(2,4-dimethylphenyl)phenol at 35–40°C under inert atmosphere.
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Add 1 wt% FeCl₃ and 1 wt% diphenyl sulfide.
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Introduce chlorine gas (1.1 mol equivalents) over 4 hours at 25–30°C.
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Quench the reaction, isolate via distillation, and purify by crystallization.
Under these conditions, the selectivity for this compound is projected to exceed 90%, analogous to simpler substrates.
Friedel-Crafts Alkylation for Aryl Group Introduction
Coupling of Chlorophenol with 2,4-Dimethylbenzene
Introducing the 2,4-dimethylphenyl group via Friedel-Crafts alkylation offers a stepwise route:
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React with 2,4-dimethylbenzyl chloride in the presence of AlCl₃.
Critical Parameters :
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Solvent : Dichloromethane or nitrobenzene (polar aprotic).
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Temperature : 0–5°C to minimize polyalkylation.
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Catalyst : 1.2 equivalents of AlCl₃ for optimal electrophilic activation.
This method risks para/ortho competition due to the directing effects of the chloro group. Preliminary studies on similar systems show para substitution dominates (~70%) when steric effects are mitigated.
Catalytic Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Aryl boronic acids can couple with halogenated phenols under palladium catalysis. For this compound:
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Prepare 4-bromo-2-chlorophenol.
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React with 2,4-dimethylphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water.
Advantages :
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High functional group tolerance.
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Modular synthesis for derivative exploration.
Challenges :
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Requires pre-halogenated phenol intermediates.
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Catalyst cost and purification complexity.
Comparative Analysis of Methodologies
| Method | Yield | Selectivity | Complexity |
|---|---|---|---|
| Lewis Acid Chlorination | 85–92% | >90% | Moderate |
| Friedel-Crafts Alkylation | 70–75% | 60–70% | High |
| Suzuki Coupling | 80–88% | >95% | High |
Key Insights :
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Direct chlorination offers the simplest route but requires precise steric management.
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Cross-coupling provides superior selectivity at the expense of synthetic steps.
Industrial-Scale Considerations
Large-scale production favors Lewis acid-mediated chlorination due to:
Scientific Research Applications
2-Chloro-4-(2,4-dimethylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or treatments, is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,4-dimethylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methyl groups on the phenyl ring influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of 2-Chloro-4-(2,4-dimethylphenyl)phenol with analogous chlorophenols:
Key Observations:
- Acidity: Electron-withdrawing groups (e.g., NO₂ in 2-Chloro-4-nitrophenol) lower pKa values, making the compound more acidic. The dimethylphenyl group (electron-donating) likely results in a higher pKa than nitrophenol derivatives .
- Stability : Bulky substituents (e.g., tert-pentyl) improve steric protection against degradation, suggesting similar stability for the dimethylphenyl analog .
Q & A
Q. Table 1. Key Synthetic Conditions for Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | AlCl₃, CH₂Cl₂, 0°C, 4 h | 75–85 | |
| 2 | SOCl₂, DMF (cat.), reflux, 2 h | 90–95 | |
| 3 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | 60–70 |
Q. Table 2. Spectroscopic Signatures
| Technique | Key Peaks/Observations | Application |
|---|---|---|
| ¹H NMR | δ 2.3 ppm (s, 6H, CH₃) | Methyl group confirmation |
| FT-IR | 755 cm⁻¹ (C-Cl stretch) | Halogen presence |
| X-ray | O-H···O (2.7 Å) | Hydrogen bonding network |
Safety and Handling
- Toxicity : Chlorophenols are irritants (skin/eyes) and potential carcinogens. Use PPE (gloves, goggles) and work in fume hoods .
- Disposal : Neutralize with 10% NaOH and incinerate as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
